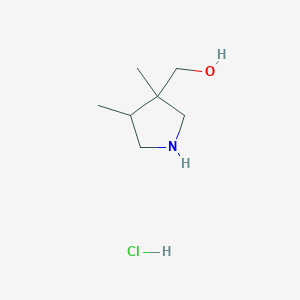
(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It is used in various scientific experiments due to its unique chemical and physical properties.
Molecular Structure Analysis
The InChI code for “(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride” is 1S/C7H15NO.ClH/c1-6-3-8-4-7(6,2)5-9;/h6,8-9H,3-5H2,1-2H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride” is a powder with a molecular weight of 165.66 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Structural and Magnetic Properties
- Hydrochloride crystals derived from similar compounds demonstrate interesting magnetic properties and crystal structures. For instance, a study explored hydrochloride crystals obtained from the slow diffusion of acetone into a methanol solution of a related compound, revealing low magnetic susceptibilities and unusual magnetic behaviors in some crystals (Yong, Zhang, & She, 2013).
Organocatalysis in Chemical Synthesis
- Compounds like (3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride can be used as organocatalysts. A study found that derivatives of 2-pyrrolidinemethanols, which are structurally similar, are effective in catalyzing the Michael addition of malonate esters to nitroolefins, yielding products with good yields and enantioselectivity (Lattanzi, 2006).
Catalysis in Industrial Chemistry
- Similar N,O-type ligands have been synthesized and applied in catalytic processes like the oligomerization of ethylene. These findings indicate potential applications in industrial chemistry and materials processing (Kermagoret & Braunstein, 2008).
Enantioselective Catalysis
- In the realm of asymmetric synthesis, ligands derived from pyrrolidinemethanols have been used for enantioselective alkynylation of cyclic imines, showcasing their potential in producing chiral compounds (Munck, Monleón, Vila, & Pedro, 2017).
Kinetics and Catalysis
- The kinetics and mass transfer in hydrogenation reactions using catalysts and similar compounds demonstrate the relevance in industrial chemical processes. This is crucial for understanding the efficiency and optimization of such reactions (Zrnčević, 2015).
Molecular Organization Studies
- Studies on molecular organization of related compounds in different solvents indicate the importance of these compounds in understanding solvent effects on molecular behavior and interactions (Matwijczuk et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(3,4-dimethylpyrrolidin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-8-4-7(6,2)5-9;/h6,8-9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMTXJHFLGICRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(C)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

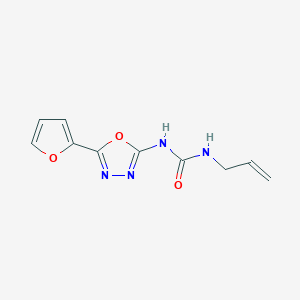
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone](/img/structure/B2438031.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2438032.png)
![N-(benzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2438033.png)

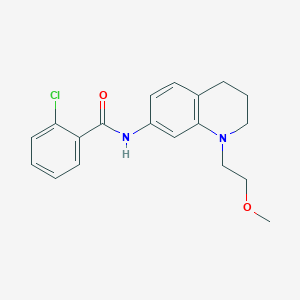

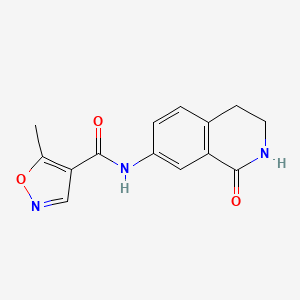


![1-Iodo-3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2438047.png)
![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2438048.png)
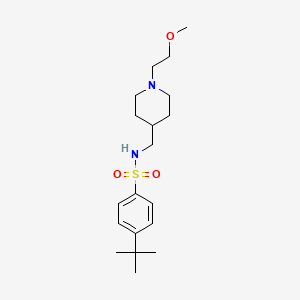
![N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2438050.png)